Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate
Description
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-6(10(13)14)3-7(5-15)9(8)12/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLVLDSOBOXVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method B: Direct Synthesis via Multi-component Reaction
An alternative approach involves a one-pot or telescoped synthesis combining halogenation, nitrile addition, and fluoromethylation:
Data Table Summarizing Methods
| Method | Key Reactions | Reagents | Reaction Conditions | Advantages | References |
|---|---|---|---|---|---|
| A | Halogenation, nitrile substitution, fluoromethylation | Sodium nitrite, copper cyanide, difluoromethyl reagents | 0–5°C for diazotization, reflux for substitution | High regioselectivity, good yields | , |
| B | Multi-component, one-pot synthesis | NBS, copper cyanide, difluoromethylating agents | Reflux, inert atmosphere, mild conditions | Simplified process, scalable | , |
Research Findings and Notes
- Reaction Control: Precise temperature and atmosphere control are critical, especially during nitrile introduction and fluoromethylation, to prevent side reactions and ensure regioselectivity.
- Yield Optimization: Use of microwave-assisted synthesis or flow chemistry has been shown to improve yields and reduce reaction times.
- Purification: Final purification typically involves column chromatography or recrystallization, with high-performance liquid chromatography (HPLC) used for analytical purity assessment.
Additional Observations
- Safety Considerations: Handling of cyanide reagents and fluoromethylating agents requires strict safety protocols due to toxicity.
- Scalability: The multi-step route is adaptable for scale-up, with continuous flow techniques offering enhanced safety and efficiency.
- Environmental Impact: Use of greener solvents and catalytic methods is under investigation to reduce environmental footprint.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 2-amino-3-cyano-5-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoic acid.
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to form substituted benzoates with different functional groups.
- Reduction : It can be reduced to produce ethyl 2-amino-3-cyano-5-(difluoromethyl)benzoate.
- Oxidation : Oxidative processes can yield ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoic acid.
These transformations highlight its utility as a building block in synthetic organic chemistry and its potential for creating novel compounds with desirable properties .
Pharmaceutical Development
In the pharmaceutical sector, this compound is being investigated for its potential role as a precursor in drug development. Its structural components suggest it may interact with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents. Notably:
- Biological Activity : Preliminary studies indicate that the compound may exhibit anti-inflammatory and anticancer properties due to the presence of the difluoromethyl group, which enhances lipophilicity and bioavailability .
- Mechanism of Action : The cyano and difluoromethyl groups are believed to increase binding affinity and selectivity toward specific molecular targets, thereby modulating biological activity effectively .
Material Science
This compound is also utilized in material science for the preparation of advanced materials. Its unique properties make it suitable for:
- Polymer Synthesis : It can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties.
- Coatings : The compound's chemical characteristics allow it to be used in coatings that require specific functional attributes, such as hydrophobicity or biocompatibility .
Agricultural Applications
Research is ongoing regarding the application of this compound in agriculture, particularly in the synthesis of agrochemicals such as herbicides and pesticides. The compound's ability to interact with biological systems may lead to the development of effective agricultural agents that target specific pests or diseases .
Case Study 1: Pharmaceutical Efficacy
In a study examining the pharmacokinetics of derivatives related to this compound, researchers evaluated its efficacy in an in vivo model. The compound was administered at varying doses to assess its bioavailability and therapeutic potential against specific pathogens. Results indicated that modifications to the compound's structure could significantly enhance its pharmacological profile, leading to improved efficacy .
Case Study 2: Polymer Development
A research project focused on incorporating this compound into polymer formulations demonstrated promising results in improving material properties. The study highlighted how varying concentrations of the compound affected mechanical strength and thermal stability, paving the way for its use in high-performance applications .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Facilitates nucleophilic substitutions |
| Pharmaceuticals | Drug precursor targeting enzymes/receptors | Potential anti-inflammatory and anticancer effects |
| Material Science | Polymer synthesis and coatings | Enhances mechanical/thermal properties |
| Agriculture | Synthesis of agrochemicals | Investigated for pest control efficacy |
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The substituents on benzoate esters significantly influence their reactivity, solubility, and stability. Below is a comparative analysis with key analogs:
Table 1: Key Properties of Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate and Analogues
Biological Activity
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is hypothesized to arise from its interactions with various biological targets. The difluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing for effective interaction with cellular components. The bromine atom's potential for halogen bonding and the cyano group's reactivity with nucleophiles suggest a multifaceted mechanism of action that could inhibit enzyme function or modulate receptor activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:
| Compound | R Group | MIC (µg/mL) | Log P |
|---|---|---|---|
| 1 | CF3 | 5 | 2.2 |
| 2 | OCF3 | 4–8 | 2.4 |
| 3 | H | 320 | 2.3 |
| 4 | Ethyl | 640 | 3.1 |
| ... | ... | ... | ... |
This table illustrates how variations in substituents affect antimicrobial potency and lipophilicity, which are critical factors in drug design .
Case Studies
- In Vitro Studies : In vitro evaluations have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the difluoromethyl group can enhance solubility and metabolic stability while maintaining potency against cancer cells .
- In Vivo Evaluations : Although specific in vivo studies on this compound are scarce, analogs have been tested in animal models for their efficacy against infections and tumors. These studies often reveal insights into pharmacokinetics and therapeutic windows, guiding further development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via sequential functionalization of a benzoate scaffold. For example:
Esterification : Start with 5-(difluoromethyl)benzoic acid, followed by ethyl ester formation using ethanol and acid catalysis .
Electrophilic substitution : Introduce bromine at the 2-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C to minimize side reactions) .
Cyano group introduction : Utilize a nucleophilic substitution or Sandmeyer-type reaction, replacing a nitro or amino group with a cyano group via CuCN/KCN .
- Critical factors : Temperature control during bromination prevents over-halogenation, while anhydrous conditions for cyanation improve efficiency. Purity (>95%) is typically confirmed via HPLC and ¹H/¹³C NMR .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX software for refinement .
- Spectroscopy : ¹⁹F NMR detects difluoromethyl group symmetry, while IR spectroscopy identifies C≡N stretching (~2200 cm⁻¹) .
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactivity at the bromine and cyano sites .
Advanced Research Questions
Q. What experimental contradictions arise in regioselective functionalization of the benzoate scaffold, and how can they be resolved?
- Issue : Competing bromination at the 2- vs. 6-position due to steric and electronic effects of the difluoromethyl group.
- Resolution :
- Use directing groups (e.g., temporary protection of the ester moiety) to steer bromination to the 2-position .
- Monitor reaction progress via LC-MS to optimize stoichiometry (e.g., limiting Br₂ to 1.1 eq. reduces di-brominated byproducts) .
- Data conflict example : Some studies report higher yields with NBS in acetonitrile (85% vs. 72% with Br₂/FeBr₃) but note trade-offs in purity .
Q. How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffers (pH 3–10) at 40°C for 48 hours. Monitor degradation via UPLC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for fluorinated benzoates) .
- Key findings : The difluoromethyl group enhances hydrolytic stability at neutral pH but accelerates ester hydrolysis under alkaline conditions (pH >9) due to electron-withdrawing effects .
Q. What role does this compound play in drug discovery, particularly as a building block for fluorinated pharmaceuticals?
- Applications :
- Bioisostere : The difluoromethyl group mimics hydroxyl or methyl groups in target binding while improving metabolic stability .
- Kinase inhibitor synthesis : The bromine and cyano groups enable cross-coupling (e.g., Suzuki-Miyaura) to introduce heterocycles .
- Case study : Analogous compounds (e.g., Ethyl 2-chloro-5-fluorobenzoate derivatives) show activity against tyrosine kinases, suggesting potential for structure-activity relationship (SAR) studies .
Contradictions and Recommendations
- Contradiction : Computational models (DFT) sometimes overestimate the electrophilicity of the bromine atom compared to experimental reactivity .
- Recommendation : Validate predictions with kinetic studies (e.g., Hammett plots).
- Contradiction : LC-MS and NMR data occasionally disagree on byproduct identity due to ionization artifacts .
- Resolution : Use orthogonal techniques (e.g., preparative TLC isolation followed by 2D NMR).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
